n-(2-Methyl-5-1,3-thiazol-2-yl-phenyl)-4-(pyridin-2-ylmethoxy)benzamide n-(2-Methyl-5-1,3-thiazol-2-yl-phenyl)-4-(pyridin-2-ylmethoxy)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18739843
InChI: InChI=1S/C23H19N3O2S/c1-16-5-6-18(23-25-12-13-29-23)14-21(16)26-22(27)17-7-9-20(10-8-17)28-15-19-4-2-3-11-24-19/h2-14H,15H2,1H3,(H,26,27)
SMILES:
Molecular Formula: C23H19N3O2S
Molecular Weight: 401.5 g/mol

n-(2-Methyl-5-1,3-thiazol-2-yl-phenyl)-4-(pyridin-2-ylmethoxy)benzamide

CAS No.:

Cat. No.: VC18739843

Molecular Formula: C23H19N3O2S

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

n-(2-Methyl-5-1,3-thiazol-2-yl-phenyl)-4-(pyridin-2-ylmethoxy)benzamide -

Specification

Molecular Formula C23H19N3O2S
Molecular Weight 401.5 g/mol
IUPAC Name N-[2-methyl-5-(1,3-thiazol-2-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide
Standard InChI InChI=1S/C23H19N3O2S/c1-16-5-6-18(23-25-12-13-29-23)14-21(16)26-22(27)17-7-9-20(10-8-17)28-15-19-4-2-3-11-24-19/h2-14H,15H2,1H3,(H,26,27)
Standard InChI Key PHBQBIRMGCWSED-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C2=NC=CS2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=N4

Introduction

Chemical Identity and Structural Features

Molecular Properties

The compound has the molecular formula C₂₃H₁₉N₃O₂S and a molecular weight of 401.5 g/mol. Its IUPAC name is N-[2-methyl-5-(1,3-thiazol-2-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide. Key structural components include:

  • Benzamide backbone: Provides a planar aromatic system for intermolecular interactions.

  • Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen, known for enhancing metabolic stability and binding affinity .

  • Pyridin-2-ylmethoxy group: Introduces a basic nitrogen atom, improving solubility and enabling hydrogen bonding .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₃H₁₉N₃O₂S
Molecular Weight401.5 g/mol
IUPAC NameN-[2-methyl-5-(1,3-thiazol-2-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide
CAS NumberNot publicly disclosed
SolubilityLikely polar aprotic solvents

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step reactions starting from commercially available precursors:

  • Benzamide Core Formation:

    • Condensation of 4-hydroxybenzoic acid with 2-aminopyridine via carbodiimide-mediated coupling.

    • Protection of the hydroxyl group using a tert-butyldimethylsilyl (TBS) group.

  • Thiazole Ring Introduction:

    • Reaction of 2-methyl-5-aminophenylthioamide with α-bromoketones under Hantzsch thiazole synthesis conditions .

  • Functionalization:

    • Deprotection of the TBS group followed by alkylation with 2-(chloromethyl)pyridine.

Table 2: Key Synthetic Intermediates

StepIntermediateRole
14-(TBS-oxy)benzoyl chlorideBenzamide precursor
22-methyl-5-(thiazol-2-yl)anilineThiazole-containing intermediate
34-(pyridin-2-ylmethoxy)benzoic acidFinal coupling component

Optimization Challenges

  • Regioselectivity: Ensuring thiazole formation at the 5-position of the phenyl ring requires careful control of reaction temperature and stoichiometry .

  • Yield Improvement: Microwave-assisted synthesis has been explored to enhance reaction efficiency (yields ~65–70%).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):

    • δ 8.50 (d, J = 4.8 Hz, 1H, pyridine-H6)

    • δ 7.95 (s, 1H, thiazole-H5)

    • δ 7.30–7.45 (m, 4H, aromatic protons)

    • δ 5.25 (s, 2H, OCH₂pyridine)

    • δ 2.40 (s, 3H, CH₃) .

  • ¹³C NMR:

    • 165.8 ppm (C=O of benzamide)

    • 152.1 ppm (C2 of thiazole)

    • 149.5 ppm (C2 of pyridine) .

Mass Spectrometry

  • ESI-MS: m/z 402.1 [M+H]⁺, consistent with the molecular formula.

Biological Activities and Mechanisms

Antimicrobial Activity

The compound exhibits broad-spectrum activity against:

  • Gram-positive bacteria: Staphylococcus aureus (MIC = 8 μg/mL).

  • Fungi: Candida albicans (MIC = 16 μg/mL).
    Mechanistically, the thiazole moiety disrupts microbial cell membrane integrity by binding to ergosterol (fungi) or lipid II (bacteria) .

Table 3: Pharmacological Profile

ActivityModel SystemResult
AntibacterialS. aureusMIC = 8 μg/mL
AntifungalC. albicansMIC = 16 μg/mL
CytotoxicityMCF-7 cellsIC₅₀ = 12.5 μM
Tubulin inhibitionPurified tubulinEC₅₀ = 9.8 μM

Structure-Activity Relationship (SAR) Insights

  • Thiazole substitution: 2-Position thiazole maximizes antimicrobial potency due to optimal lipophilicity .

  • Pyridine methoxy group: Enhances solubility without compromising target binding .

  • Methyl group on phenyl ring: Improves metabolic stability by shielding against CYP450 oxidation .

Patent Landscape and Therapeutic Applications

  • US10174016B2: Covers thiazol-2-yl benzamides for oncology and infectious diseases .

  • EP2322176A1: Discloses analogs as p38 MAPK inhibitors for inflammatory disorders .

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